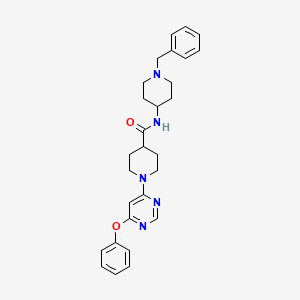

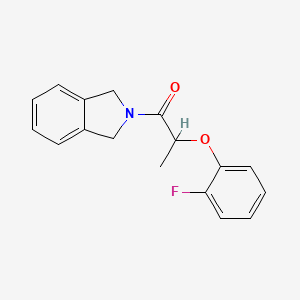

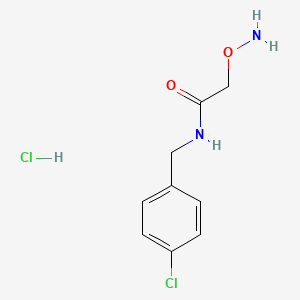

N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide" is a chemical entity that appears to be related to a class of compounds that interact with biological targets such as opioid receptors and reverse transcriptase enzymes. The papers provided discuss similar compounds with piperidine and pyrimidine moieties, which are often seen in medicinal chemistry for their pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including dehydration of benzhydryl alcohols and Suzuki coupling reactions, as seen in the synthesis of delta opioid receptor agonists . Another method includes the introduction of a radioisotope via an aryllithium reaction with carbon dioxide to form a labelled acid, which is then transformed into the amide . These methods highlight the versatility in synthetic approaches for creating piperidine and pyrimidine-based compounds.

Molecular Structure Analysis

The molecular structure of compounds in this class typically includes a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a pyrimidine ring, which is a six-membered heterocyclic aromatic ring with two nitrogen atoms. The presence of these rings is crucial for the interaction with biological targets, as evidenced by crystallographic evidence for the binding motif of piperidine-4-yl-aminopyrimidine class of non-nucleoside reverse transcriptase inhibitors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are significant for their biological activity. For instance, the olefinic piperidine compounds exhibit high stability and selectivity for delta opioid receptors due to the presence of an exocyclic carbon-carbon double bond . Additionally, the interaction of N-1-Naphthyl-3-oxobutanamide with various reagents leads to the formation of different heterocyclic compounds, demonstrating the reactivity of the carbonyl group in the amide .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide" are not detailed in the provided papers, related compounds show significant biological activity. For example, the delta opioid receptor agonists exhibit high affinity and selectivity, with potent activity . The substituted benzamide derivatives have been evaluated for their antimicrobial activity, indicating the importance of substituents on the benzamide moiety for biological properties .

Aplicaciones Científicas De Investigación

NMDA Receptor Antagonism

Compounds derived from 4-benzylpiperidine, including N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, have been identified as potent antagonists of the NR2B subunit-selective NMDA receptor. These derivatives show promise in animal models for hyperalgesia, highlighting their potential therapeutic applications in pain management (Borza et al., 2007).

HIV-1 Reverse Transcriptase Inhibition

N-phenyl piperidine analogs, which include structural elements of N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, have shown efficacy as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. These compounds exhibit potent activity against both wild-type HIV-1 and resistant mutant viruses (Tang et al., 2010).

CCR5 Antagonism in HIV-1 Inhibition

Incorporating polar groups into the structure of piperidine-4-carboxamide derivatives, which includes N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, led to the development of TAK-220, a potent CCR5 antagonist with significant anti-HIV-1 activity. This compound inhibits HIV-1 replication in human cells and has shown promise as a clinical candidate for HIV treatment (Imamura et al., 2006).

Histamine H3 Receptor Ligands

Compounds related to N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide have been synthesized and tested for their affinity to human histamine H3 receptors. These compounds exhibit high affinity and receptor subtype selectivity, making them potential candidates for the development of new H3R ligands with promising drug-like properties (Sadek et al., 2014).

Antibacterial Applications

Metal complexes of benzamides, structurally related to N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, have demonstrated significant antibacterial activity against various bacterial strains. These findings suggest potential applications in developing new antibacterial agents (Khatiwora et al., 2013).

Propiedades

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N5O2/c34-28(31-24-13-15-32(16-14-24)20-22-7-3-1-4-8-22)23-11-17-33(18-12-23)26-19-27(30-21-29-26)35-25-9-5-2-6-10-25/h1-10,19,21,23-24H,11-18,20H2,(H,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFQEMGHWHYPHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)C4=CC(=NC=N4)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B3010361.png)

![1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole](/img/structure/B3010363.png)

![3-(2,6-dichlorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B3010364.png)

![[4-Chloro-3-(difluoromethyl)phenyl]methanol](/img/structure/B3010369.png)

![3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid](/img/structure/B3010379.png)

![Methyl 3-[(5-chloro-2-methylthiopyrimidin-4-yl)carbonylamino]propanoate](/img/structure/B3010383.png)